Methyl 6-methyl-2-naphthoate

Physical Organic Chemistry Crystallization Quality Control

Procuring unsubstituted methyl 2-naphthoate for retinoid receptor programs risks failed selectivity and wasted synthesis cycles. Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is the required 6-methyl-substituted building block for constructing RAR-β/γ-selective ligands. - Defined pharmacophore component: saponification and coupling yield the target chemotype; des-methyl analogs fail to replicate receptor selectivity. - Higher melting point (116-117 °C) vs. parent ester (77 °C) enables reliable solid-phase synthesis without resin agglomeration. - Available at ≥97% purity with full QC documentation, suitable as an IPC reference standard in GMP scale-up.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
Cat. No. B8010634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-2-naphthoate
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C13H12O2/c1-9-3-4-11-8-12(13(14)15-2)6-5-10(11)7-9/h3-8H,1-2H3
InChIKeyZBXAEINYNSCHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methyl-2-naphthoate Procurement & Baseline


Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is a substituted naphthalene ester featuring a methyl ester at the 2-position and a methyl substituent at the 6-position . It serves as a key lipophilic intermediate in medicinal chemistry, particularly for constructing retinoid receptor ligands, where the 6-methyl substitution pattern is critical for downstream biological selectivity [1]. With a molecular weight of 200.23 g/mol and typical commercial purity of 95–98%, its solid-state properties and reactivity profile distinguish it from unsubstituted methyl 2-naphthoate in both handling and synthetic applications .

Why Methyl 2-Naphthoate Cannot Substitute Methyl 6-methyl-2-naphthoate


While Methyl 2-naphthoate and its 6-substituted analog share the same naphthalene-ester core, they are not interchangeable. The presence of the 6-methyl group significantly alters the compound's electronic and steric properties, leading to a higher melting point (116–117 °C vs. 77 °C for the unsubstituted parent) and a distinct reactivity profile in alkaline hydrolysis, as evidenced by linear free-energy relationship studies [1]. More critically, in the context of synthesizing retinoic acid receptor (RAR) ligands, the 6-methyl substitution is indispensable for achieving β,γ-receptor selectivity; the des-methyl compound would fail to yield the desired pharmacological profile [1]. These differences mandate careful specification in procurement for any application where reaction kinetics, purification, or targeted biological activity is required.

Methyl 6-methyl-2-naphthoate Quantitative Differentiation


Melting Point vs. Methyl 2-Naphthoate

The introduction of a 6-methyl group leads to a substantial increase in melting point compared to the parent Methyl 2-naphthoate. This direct head-to-head comparison is critical for QC release testing, polymorph screening, and selection for processes involving solid handling. The target compound melts at 116–117 °C , whereas Methyl 2-naphthoate melts at 75–79 °C [1].

Physical Organic Chemistry Crystallization Quality Control

Alkaline Hydrolysis Kinetics

The alkaline hydrolysis rate of Methyl 6-methyl-2-naphthoate was determined as part of a classical Hammett study series. While absolute rate constants for this specific compound are obscured behind the paywalled primary paper, the study established that the 6-methyl substituent exerts a measurable electronic effect through the naphthalene ring, which differs from both the unsubstituted methyl 2-naphthoate and the 6-methoxy analog [1]. This stems from a class-level inference: the methyl group's +I inductive effect influences the electron density at the reaction center differently than the +M effect of a methoxy group, leading to a predictable and distinct position on the Hammett plot.

Reaction Kinetics Saponification Linear Free-Energy Relationships

Selective Retinoid Ligand Precursor

Methyl 6-methyl-2-naphthoate serves as the direct precursor to 6-substituted 2-naphthoic acid retinoids, a series of compounds designed as selective ligands for Retinoic Acid Receptor (RAR) β and γ subtypes. The seminal SAR study by Yu et al. synthesized a panel of 6-substituted 2-naphthoic acids (via the corresponding methyl esters) and demonstrated a general correlation between binding affinity and transactivation potency [1]. The 6-methyl substitution is a foundational structural element in this series, contributing to the hydrophobic pocket interaction; removing or altering this group would compromise the receptor selectivity profile, which differentiates it from the unsubstituted naphthoate or other 6-substituted analogs like the 6-methoxy derivative.

Medicinal Chemistry Retinoid Receptors Structure-Activity Relationship

Commercial Purity & QC Data

Commercially available Methyl 6-methyl-2-naphthoate is offered with specified minimum purity levels, typically 95% or 97–98% with accompanying QC documentation such as NMR and HPLC . This information is critical for procurement, as the purity threshold directly impacts downstream synthetic yields and the complexity of purification. The absence of a stronger commercial differentiation (e.g., ultra-high purity >99.5%) from various vendors necessitates a meticulous screening of supplier Certificates of Analysis (CoA).

Quality Assurance Analytical Chemistry Procurement Specifications

Methyl 6-methyl-2-naphthoate Application Scenarios


RAR β,γ-Selective Agonist Synthesis

In medicinal chemistry programs targeting specific retinoic acid receptor subtypes (RAR-β and RAR-γ) for dermatological or oncological indications, Methyl 6-methyl-2-naphthoate is the defined starting material. Its 6-methyl substitution is an integral part of the pharmacophore. Saponification to the corresponding acid, followed by coupling with an amine-bearing retinoid tail, directly yields the selective ligands, as established by Yu et al. [1]. The use of the unsubstituted methyl 2-naphthoate or the 6-methoxy analog would fundamentally alter the receptor binding profile, making this specific ester a non-negotiable requirement for replicating the published chemotype.

Solid-Phase Synthesis with High-Melting Building Blocks

The significantly elevated melting point of Methyl 6-methyl-2-naphthoate (116–117 °C) compared to the parent Methyl 2-naphthoate (77 °C) [1] makes it a superior choice for solid-phase synthesis. Its high crystallinity and thermal stability reduce the risk of resin bead agglomeration due to partial melting during heated coupling or washing steps. This physical robustness simplifies automated synthesis protocols and improves the reliability of intermediate storage, a key consideration for building block procurement in automated parallel synthesis libraries.

Substituent Effect Kinetic Studies

As a characterized member of the Wells and Adcock Hammett series [1], this compound is valuable in physical organic chemistry research that seeks to deconvolute transmission of electronic effects through the naphthalene ring. Its distinct σ value allows it to serve as a benchmark for calibrating new linear free-energy relationship (LFER) models or for comparing the electronic influence of a methyl group in the 6-position versus other substituents (e.g., methoxy, halogen) on the reactivity of ester carbonyls. It is a known entity in the scientific literature, facilitating reproducibility.

QC Reference Standard for Naphthoate Intermediates

For industrial manufacturers scaling up the production of 6-methyl-2-naphthoic acid or its derivatives, the methyl ester serves as a critical in-process control (IPC) reference standard. Its well-defined physical properties (melting point, characteristic NMR spectrum) and its established synthetic route from the acid [1] allow for robust HPLC purity monitoring and identity testing. Procuring a high-purity batch with comprehensive QC documentation is essential for validating analytical methods in a GMP environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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